

5-Phenyl-1H-tetrazole chemical and physical properties

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Compound of Interest

Compound Name: 5-Phenyl-1H-tetrazole

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An In-depth Technical Guide to **5-Phenyl-1H-tetrazole**: Chemical and Physical Properties

This guide provides a comprehensive overview of the chemical and physical properties of **5-Phenyl-1H-tetrazole**, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this compound.

Chemical and Physical Properties

5-Phenyl-1H-tetrazole is a heterocyclic organic compound featuring a phenyl group attached to a five-membered tetrazole ring.^[1] It typically appears as a white to off-white crystalline powder.^{[1][2]} This compound and its derivatives are significant in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group due to similar acidic properties and a planar structure.^{[3][4]}

General and Physical Properties

The fundamental physical and chemical characteristics of **5-Phenyl-1H-tetrazole** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ N ₄	[5][6][7]
Molecular Weight	146.15 g/mol	[5][6][7][8]
Appearance	White to off-white crystalline powder	[2][5]
Melting Point	216 °C (decomposes)	[2][6][9]
Boiling Point	330.5 ± 25.0 °C at 760 mmHg	[2][9]
Density	1.3 ± 0.1 g/cm ³	[9]
pKa	4.28 - 4.50	[2][5]
LogP (Octanol/Water Partition Coefficient)	1.65	[9]
Flash Point	161.3 °C	[2][9]

Solubility

Solvent	Solubility	Source(s)
Water	Very soluble	[5]
Dimethyl Sulfoxide (DMSO)	Soluble	[2]
Methanol	Slightly Soluble	[2]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **5-Phenyl-1H-tetrazole**.

NMR Spectroscopy

The nuclear magnetic resonance (NMR) data provides detailed information about the carbon and hydrogen framework of the molecule.

Nucleus	Chemical Shift (δ , ppm) in DMSO- d_6	Source(s)
^1H NMR	17.45 (1H, broad), 7.99 (2H, d), 7.54 (3H, t)	[10]
^{13}C NMR	155.93, 131.84, 129.78, 127.33, 124.63, 120.69	[10]

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy helps in identifying the functional groups present in the molecule. The formation from benzonitrile is evidenced by the disappearance of the sharp $\text{C}\equiv\text{N}$ stretching band and the appearance of an N-H stretching band.[\[11\]](#)

Wavenumber (cm^{-1})	Assignment	Source(s)
2919	C-H stretch	[10]
1601	C=N stretch	[10]
1457	Aromatic C=C stretch	[10]
1281	Ring vibrations	[10]
722	C-H bend (aromatic)	[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

Technique	m/z	Source(s)
Electron Ionization (EI)	Exact Mass: 146.059250	[7] [9]
LC-ESI-QFT (MS2)	Precursor $[\text{M}-\text{H}]^-$: 145.0519	[12]

Experimental Protocols

Synthesis of 5-Phenyl-1H-tetrazole

A widely used method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and sodium azide.[\[13\]](#)[\[14\]](#)

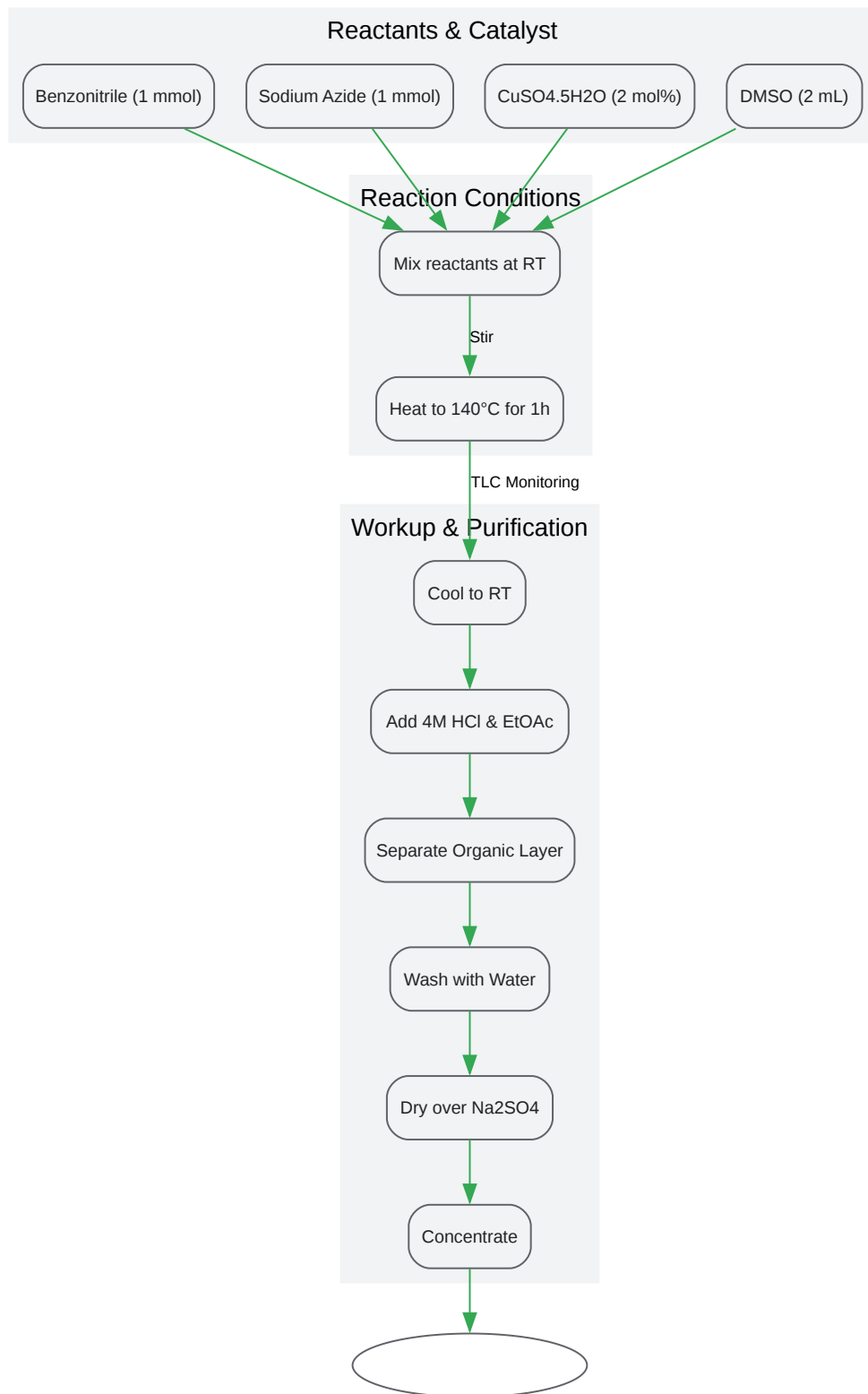
Reaction: Benzonitrile + Sodium Azide → **5-Phenyl-1H-tetrazole**

Catalyst: Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) is an effective and environmentally friendly catalyst for this reaction.[\[14\]](#)

Detailed Protocol:

- To a solution of benzonitrile (1 mmol, 0.1031 g) in dimethyl sulfoxide (DMSO, 2 mL), add sodium azide (1 mmol, 0.0650 g) and copper(II) sulfate pentahydrate (2 mol%, 0.0050 g) with stirring at room temperature.[\[14\]](#)
- Increase the reaction temperature to 140 °C and maintain for 1 hour.[\[14\]](#)
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[\[14\]](#)
- After the reaction is complete, cool the mixture to room temperature.[\[14\]](#)
- Treat the mixture with 10 mL of 4 M HCl, followed by the addition of 10 mL of ethyl acetate (EtOAc).[\[14\]](#)
- Separate the organic layer, wash it twice with 10 mL of distilled water, and dry it over anhydrous sodium sulfate.[\[14\]](#)
- Concentrate the solution to obtain the crude solid **5-Phenyl-1H-tetrazole**.[\[14\]](#)

Synthesis Workflow for 5-Phenyl-1H-tetrazole

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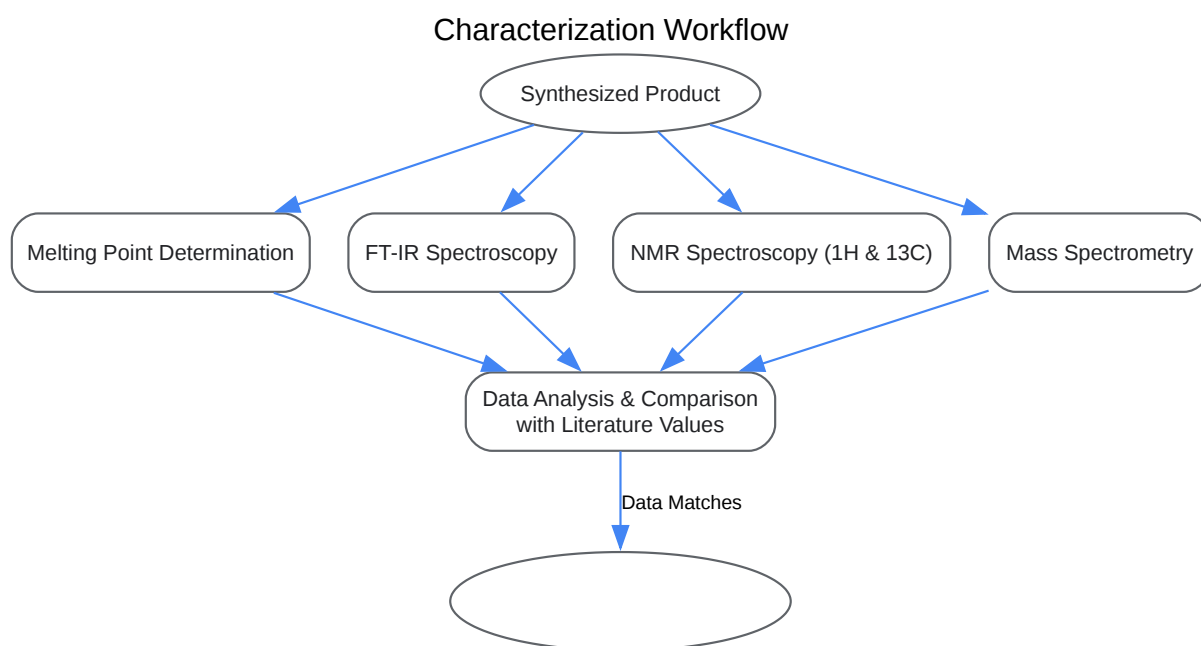
Synthesis and Workup Workflow.

Characterization Workflow

After synthesis, the identity and purity of the resulting **5-Phenyl-1H-tetrazole** must be confirmed.

Methodology:

- Melting Point Determination: Measure the melting point of the crystalline product. A sharp melting point close to the literature value (216 °C) indicates high purity.[\[6\]](#)[\[9\]](#)
- Infrared (IR) Spectroscopy: Record the IR spectrum. Confirm the presence of key functional groups and the absence of the nitrile peak from the starting material.[\[10\]](#)[\[11\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ^1H and ^{13}C NMR spectra. The chemical shifts, splitting patterns, and integration should be consistent with the structure of **5-Phenyl-1H-tetrazole**.[\[10\]](#)
- Mass Spectrometry (MS): Perform mass spectrometry to confirm the molecular weight of the compound.[\[7\]](#)



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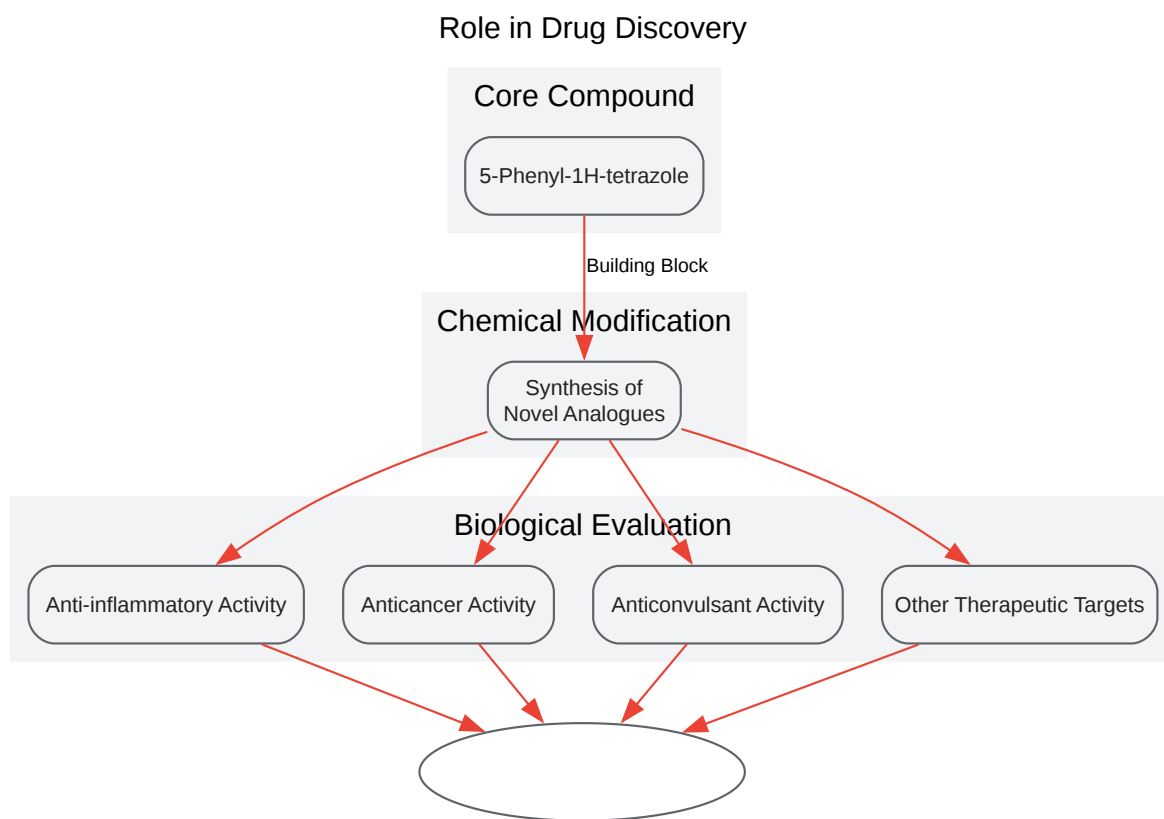
Post-synthesis Characterization Flow.

Applications in Drug Development

The tetrazole ring is a key structural motif in medicinal chemistry. **5-Phenyl-1H-tetrazole** and its derivatives are building blocks for synthesizing compounds with a wide range of biological activities.^{[15][16]} The tetrazole group's metabolic stability and its ability to act as a non-classical bioisostere for carboxylic acids make it valuable in drug design.^[4]

Derivatives have been investigated for various therapeutic areas:

- Anti-inflammatory: Certain tetrazole derivatives have shown potent anti-inflammatory activity.^[3]
- Anticancer: The 1H-tetrazole scaffold is of great interest for its anticancer properties, with some analogues acting as microtubule destabilizers.^[17]
- Anticonvulsant: Schiff bases derived from 5-phenyl tetrazole have been recommended for screening for anticonvulsant activity.^[15]



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5-Phenyl-1H-tetrazole as a Scaffold.

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